6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide - 852134-38-4

6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Catalog Number: EVT-2933864
CAS Number: 852134-38-4
Molecular Formula: C18H13FN4OS
Molecular Weight: 352.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (compound 14)

    Compound Description: This compound demonstrated anti-HIV-1 activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. It acts as a novel HIV-1 assembly inhibitor.

    Relevance: While not sharing the imidazo[2,1-b]thiazole core, this compound is relevant due to its identification through the same virtual screening campaign that initially identified 6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide. This suggests a potential structural similarity in their binding modes or interactions with target proteins, despite differences in their core structures.

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (compound 7)

    Compound Description: Exhibiting antiviral activity, this compound emerged from a virtual screening effort aimed at identifying inhibitors of HIV-1 replication. It directly interacts with the HIV-1 MA protein and disrupts its binding to PI(4,5)P2, ultimately inhibiting viral production.

    Relevance: Although structurally distinct from 6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide, this compound targets the same biological pathway and was identified through the same virtual screening campaign. This highlights a shared interest in developing anti-HIV-1 agents, potentially targeting similar binding pockets or mechanisms, despite the difference in core structures.

N-[4-Ethoxy-3-(1-piperidinylsulfonyl)phenyl]-2-(imidazo[2,1-b][1,3]thiazol-6-yl)acetamide (compound 18)

    Compound Description: Identified as a potential HIV-1 inhibitor, this compound emerged from a study focused on targeting the PI(4,5)P2 binding site of the HIV-1 MA protein.

    Relevance: This compound shares the imidazo[2,1-b][1,3]thiazole moiety with 6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide. This structural similarity suggests potential commonalities in their binding affinities or interactions with biological targets, particularly those involving the imidazothiazole scaffold.

(E)-3-(6-(4-Fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one (compound 11x)

    Compound Description: This compound demonstrated potent cytotoxic activity against various human cancer cell lines, including A549 lung cancer cells. It acts as a microtubule-destabilizing agent, inducing cell cycle arrest in the G2/M phase and leading to apoptotic cell death.

    Relevance: This compound shares the core imidazo[2,1-b]thiazole scaffold with 6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide. Both compounds also feature a 4-fluorophenyl substituent on the imidazothiazole ring. This structural similarity suggests potential commonalities in their binding affinities or interactions with biological targets.

Properties

CAS Number

852134-38-4

Product Name

6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Molecular Formula

C18H13FN4OS

Molecular Weight

352.39

InChI

InChI=1S/C18H13FN4OS/c1-11-16(17(24)21-14-6-8-20-9-7-14)25-18-22-15(10-23(11)18)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,20,21,24)

InChI Key

TWJYFYDSBMWQJO-UHFFFAOYSA-N

SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.